![molecular formula C12H19BrOS B3305115 Thiophene, 2-bromo-4-(octyloxy)- CAS No. 922526-00-9](/img/structure/B3305115.png)
Thiophene, 2-bromo-4-(octyloxy)-
Overview
Description
“Thiophene, 2-bromo-4-(octyloxy)-” is a derivative of thiophene, which is a heterocyclic compound of particular interest in the field of organic chemistry . This cyclic molecule consists of four carbon atoms and one sulfur atom in a ring structure . It is an analog to the compound benzene, where one CH2 group in the benzene ring is replaced with sulfur .
Synthesis Analysis
Thiophene derivatives undergo metalation-alkylation reaction with various electrophiles to generate various alkylated products . For instance, 2-Bromothiophene undergoes this reaction to form various 5-alkylated 2-bromo products . It is also coupled with 4-bromoallyl phenyl ether to produce allyl thiophene ether, which is a new type of organic thin film transistor dielectric material .
Molecular Structure Analysis
The molecular formula of “Thiophene, 2-bromo-4-(octyloxy)-” is C4H3BrS, and it has a molar mass of approximately 163.036 . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
2-Bromo, 3-bromothiophene, 2,5-dibromothiophene, 3,4-dibromothiophene and perbrominated thiophene have been oxidized under different conditions to target thiophene S,S-dioxide . Depending on the substitution, sulfone is obtained when the thiophene is hindered .
Physical And Chemical Properties Analysis
From a physical standpoint, thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its boiling point is 149-151 °C (lit.) and it has a density of 1.684 g/mL at 25 °C (lit.) .
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-octoxythiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOS/c1-2-3-4-5-6-7-8-14-11-9-12(13)15-10-11/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWIUAYOGJWVKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CSC(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00854868 | |
Record name | 2-Bromo-4-(octyloxy)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00854868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
922526-00-9 | |
Record name | 2-Bromo-4-(octyloxy)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00854868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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